Cas no 1518092-44-8 (4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde)

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde is a specialized aromatic aldehyde featuring both chlorophenoxy and trifluoromethyl substituents, which contribute to its unique reactivity and stability. The presence of the electron-withdrawing trifluoromethyl group enhances its electrophilic character, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The chlorophenoxy moiety further diversifies its applications, enabling selective functionalization in cross-coupling reactions. This compound exhibits high purity and consistent performance, ensuring reliability in complex synthetic pathways. Its structural features make it suitable for constructing advanced molecular frameworks, particularly in the development of bioactive compounds.
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde structure
1518092-44-8 structure
商品名:4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
CAS番号:1518092-44-8
MF:C14H8ClF3O2
メガワット:300.660333633423
CID:5180699

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
    • インチ: 1S/C14H8ClF3O2/c15-10-2-5-11(6-3-10)20-12-4-1-9(8-19)13(7-12)14(16,17)18/h1-8H
    • InChIKey: ISRUFDYXXSHRRO-UHFFFAOYSA-N
    • ほほえんだ: C(=O)C1=CC=C(OC2=CC=C(Cl)C=C2)C=C1C(F)(F)F

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC28291-1g
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
1518092-44-8
1g
£28.00 2025-02-21
1PlusChem
1P01JL7M-250mg
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
1518092-44-8
250mg
$50.00 2024-06-20
1PlusChem
1P01JL7M-1g
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
1518092-44-8
1g
$75.00 2024-06-20
A2B Chem LLC
AZ92770-250mg
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
1518092-44-8
250mg
$55.00 2024-01-03
Apollo Scientific
PC28291-5g
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
1518092-44-8
5g
£128.00 2025-02-21
Apollo Scientific
PC28291-250mg
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
1518092-44-8
250mg
£15.00 2025-02-21
1PlusChem
1P01JL7M-5g
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
1518092-44-8
5g
$218.00 2024-06-20
A2B Chem LLC
AZ92770-1g
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
1518092-44-8
1g
$80.00 2024-01-03
A2B Chem LLC
AZ92770-5g
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
1518092-44-8
5g
$223.00 2024-01-03

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde 関連文献

Related Articles

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehydeに関する追加情報

Introduction to 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde (CAS No. 1518092-44-8)

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1518092-44-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a benzaldehyde moiety fused with functional groups that enhance its chemical reactivity and biological potential. The structural features of this molecule, particularly the combination of a chlorophenoxy group and a trifluoromethyl substituent, make it a promising candidate for further exploration in drug discovery and development.

The chlorophenoxy group, attached at the 4-position of the benzene ring, introduces a polar and hydrophilic character to the molecule, which can influence its solubility and interaction with biological targets. On the other hand, the trifluoromethyl group at the 2-position enhances the lipophilicity and metabolic stability of the compound, making it more suitable for oral administration and longer half-life in vivo. These structural attributes collectively contribute to the unique pharmacokinetic and pharmacodynamic properties of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde, positioning it as a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various enzymatic and receptor pathways involved in human diseases. The aldehyde functional group in 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde provides a reactive site for condensation reactions with nucleophilic compounds, such as amines or hydrazines, to form Schiff bases or hydrazones. These derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. For instance, Schiff base derivatives derived from this compound have shown promising results in inhibiting tyrosine kinase enzymes, which are overexpressed in many cancer cell lines.

Moreover, the trifluoromethyl group is known to improve the binding affinity of small molecules to their biological targets by increasing their lipophilicity and reducing metabolic degradation. This feature has been exploited in the design of next-generation antiviral and anti-inflammatory drugs. Recent studies have demonstrated that compounds incorporating trifluoromethyl groups exhibit enhanced efficacy against viral proteases and inflammatory cytokines. The presence of both chlorophenoxy and trifluoromethyl groups in 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde makes it an ideal candidate for further derivatization to develop drugs with multiple mechanisms of action.

Another area where this compound shows promise is in the field of agrochemicals. The structural motifs present in 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde are similar to those found in several herbicides and fungicides used in crop protection. The chlorophenoxy group is a common feature in many agrochemicals due to its ability to interact with biological targets in plants, while the trifluoromethyl group enhances their stability against environmental degradation. Researchers have been exploring derivatives of this compound as potential candidates for new-generation crop protection agents that are more effective and environmentally friendly.

The synthesis of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde involves multi-step organic reactions, typically starting from commercially available aromatic precursors such as 4-chloroanisole and 2-bromoacetophenone. The introduction of the trifluoromethyl group is commonly achieved through metal-catalyzed cross-coupling reactions or direct fluorination methods. These synthetic routes have been optimized over time to ensure high yield and purity, making it feasible for large-scale production if needed.

In conclusion, 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde (CAS No. 1518092-44-8) is a versatile organic compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features, including the chlorophenoxy and trifluoromethyl groups, make it an attractive scaffold for designing novel therapeutic agents with improved pharmacokinetic properties. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern drug discovery and industrial chemistry.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd